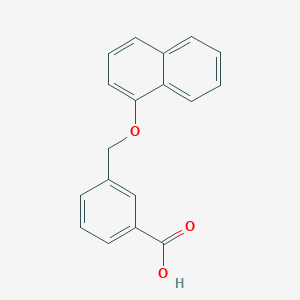

![molecular formula C11H10F3N3O2 B442802 Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate CAS No. 514799-12-3](/img/structure/B442802.png)

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound with the molecular formula C11H10F3N3O2 . It is part of the pyrazolo[1,5-a]pyrimidine family of N-heterocyclic compounds, which have attracted significant attention in medicinal chemistry and material science due to their diverse biological activity and significant photophysical properties .

Synthesis Analysis

The synthesis of this compound and its derivatives has been widely studied. One method involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group . Another approach involves a Cu (II)-Catalyzed [3+3] Annulation of Saturated Ketones with Aminopyrazoles .Molecular Structure Analysis

The molecular structure of this compound can be found in various databases such as PubChem . The structure is based on a pyrazolo[1,5-a]pyrimidine core, with additional functional groups attached at specific positions .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and varied. For instance, a SAr type reaction was achieved by first activating the C-O bond of the lactam function with PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate), followed by the addition of amine or thiol giving monosubstituted derivatives .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be found in various databases such as PubChem . For example, it is known that the compound forms colorless crystals with a melting point of 85–86°C .Applications De Recherche Scientifique

- Medicinal chemists explore its structural modifications to design new drug candidates. The trifluoromethyl group enhances lipophilicity and metabolic stability, making it attractive for drug development .

Organic Synthesis and Medicinal Chemistry

Flexible Nanogenerators and Energy Harvesting

Orientations Futures

The future directions for the study of this compound and its derivatives are promising. The synthetic transformations involving this motif still represent a research priority regarding the process efficiency, environmental impact, and the study of its multiple applications . The compound’s potential for antitumor activity and enzymatic inhibitory activity could lead to new rational and efficient designs of drugs bearing the pyrazolo[1,5-a]pyrimidine core .

Mécanisme D'action

Target of Action

Pyrimidine derivatives have been extensively studied due to their diverse biological activity . They have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Mode of Action

It is known that pyrimidine derivatives can interact with various biological targets, leading to a range of effects .

Biochemical Pathways

Pyrimidine derivatives are known to be involved in a variety of biochemical reactions due to their antimetabolite properties .

Pharmacokinetics

It is known that the presence of fluorine atom or fluoroalkyl groups can increase the metabolic stability, lipophilicity, and binding affinity to receptors of a molecule .

Result of Action

Pyrimidine derivatives have been found to have antibacterial, cytotoxic, antifungal, and antitumor activity .

Propriétés

IUPAC Name |

ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10F3N3O2/c1-3-19-10(18)7-5-15-17-8(11(12,13)14)4-6(2)16-9(7)17/h4-5H,3H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVXMRVPNSIEQKW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C2N=C(C=C(N2N=C1)C(F)(F)F)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10F3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-methyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{4-[(2,4-Dichlorophenoxy)methyl]benzoyl}-3-methylpiperidine](/img/structure/B442720.png)

![4-({3-[4-(Acetyloxy)-3-ethoxybenzylidene]-2-oxocyclopentylidene}methyl)-2-ethoxyphenyl acetate](/img/structure/B442721.png)

![N,N-dibenzyl-4-[(1-naphthyloxy)methyl]benzamide](/img/structure/B442723.png)

![3-chloro-N-(7-{[(3-chloro-6-methyl-1-benzothien-2-yl)carbonyl]amino}heptyl)-6-methyl-1-benzothiophene-2-carboxamide](/img/structure/B442726.png)

![N-(4-{[(5-methyl-3-isoxazolyl)amino]sulfonyl}phenyl)octanamide](/img/structure/B442727.png)

![3-(4-methoxyphenyl)-N-[3-({[3-(4-methoxyphenyl)acryloyl]amino}methyl)benzyl]acrylamide](/img/structure/B442730.png)

![2-Pyridinylmethyl 3-[(1-naphthyloxy)methyl]benzoate](/img/structure/B442736.png)

![1-[3-(4-Bromophenyl)acryloyl]-4-(4-chlorophenyl)piperazine](/img/structure/B442741.png)

![2-{[3-(4-Ethylphenoxy)-2-hydroxypropyl]sulfanyl}-4,6-diphenylnicotinonitrile](/img/structure/B442742.png)